molecular formula C7H3Cl2FO2 B13253136 4-Chloro-3-fluorophenyl chloroformate

4-Chloro-3-fluorophenyl chloroformate

Cat. No.: B13253136
M. Wt: 209.00 g/mol
InChI Key: VKHOCNZZIIBARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluorophenyl chloroformate is an organic compound with the molecular formula C7H3Cl2FO2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of carbonates and carbamates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluorophenyl chloroformate typically involves the reaction of 4-chloro-3-fluorophenol with phosgene (COCl2). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chloro-3-fluorophenol+Phosgene4-Chloro-3-fluorophenyl chloroformate+HCl\text{4-Chloro-3-fluorophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Chloro-3-fluorophenol+Phosgene→4-Chloro-3-fluorophenyl chloroformate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluorophenyl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: Reacts with water to form 4-chloro-3-fluorophenol and carbon dioxide.

Common Reagents and Conditions:

    Amines: Reaction with amines in the presence of a base forms carbamates.

    Alcohols: Reaction with alcohols in the presence of a base forms carbonates.

    Thiols: Reaction with thiols forms thiocarbonates.

Major Products Formed:

Scientific Research Applications

4-Chloro-3-fluorophenyl chloroformate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl chloroformate involves nucleophilic substitution reactions. The chlorine atom in the chloroformate group is displaced by nucleophiles such as amines, alcohols, or thiols. This reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of the corresponding carbamate, carbonate, or thiocarbonate .

Comparison with Similar Compounds

  • 4-Fluorophenyl chloroformate
  • 4-Nitrophenyl chloroformate
  • 4-Methoxyphenyl chloroformate

Comparison: 4-Chloro-3-fluorophenyl chloroformate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution enhances its reactivity compared to compounds with only one substituent. For example, 4-fluorophenyl chloroformate, while similar, lacks the additional reactivity conferred by the chlorine atom .

Properties

Molecular Formula

C7H3Cl2FO2

Molecular Weight

209.00 g/mol

IUPAC Name

(4-chloro-3-fluorophenyl) carbonochloridate

InChI

InChI=1S/C7H3Cl2FO2/c8-5-2-1-4(3-6(5)10)12-7(9)11/h1-3H

InChI Key

VKHOCNZZIIBARS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(=O)Cl)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.